molecular formula C20H16Br2N2OS B3299696 1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899917-16-9

1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Numéro de catalogue: B3299696
Numéro CAS: 899917-16-9
Poids moléculaire: 492.2 g/mol
Clé InChI: KEWABYRPIJEIFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a brominated diazaspiro derivative characterized by a unique 1,4-diazaspiro[4.4]nonene core with dual 4-bromophenyl and 4-bromobenzoyl substituents. The presence of bromine atoms likely enhances lipophilicity and influences electronic interactions, making it a candidate for further pharmacological investigation .

Propriétés

IUPAC Name

(4-bromophenyl)-[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N2OS/c21-15-7-3-13(4-8-15)17-19(26)24(20(23-17)11-1-2-12-20)18(25)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWABYRPIJEIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C20H17Br2N2S
  • Molecular Weight : 463.24 g/mol
  • Functional Groups : Contains bromobenzoyl and bromophenyl groups, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The spirocyclic framework facilitates binding to specific targets, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Gene Regulation : It has been observed to alter the expression of genes associated with cell cycle regulation and apoptosis, indicating a potential role in cancer therapy.

In Vitro Studies

Preliminary studies have demonstrated that 1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell LineIC50 (µM)Observations
MCF-715.2Significant reduction in cell viability
A54912.7Induction of apoptosis

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of this compound. Administered at varying doses, it demonstrated a dose-dependent reduction in tumor size, suggesting effective systemic bioavailability and therapeutic efficacy.

Treatment GroupDose (mg/kg)Tumor Size Reduction (%)
Control00
Low Dose1030
High Dose2555

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds known for their anticancer properties:

Compound NameStructural FeaturesBiological Activity
JQ1BET inhibitorAnticancer
I-BET151Similar spirocyclic structureAnticancer
THZ1Contains thiazoleInhibits BRD4

Comparaison Avec Des Composés Similaires

Structural Analogs with Substituted Aromatic Groups

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
  • Key Difference : Replaces the 4-bromobenzoyl group with a 4-fluorobenzoyl moiety.
  • However, bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
  • Key Difference : Substitutes bromine with chlorine on the phenyl ring.
  • Impact : Chlorine’s lower molecular weight and reduced lipophilicity compared to bromine may decrease membrane permeability but improve metabolic stability .
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
  • Key Difference : Features a 1,3,4-oxadiazole ring instead of a diazaspiro core.
  • Impact : The oxadiazole ring enhances rigidity and may improve anti-inflammatory activity (59.5% edema suppression at 100 mg/kg) but introduces different hydrogen-bonding motifs compared to the thione group in the target compound .

Key Observations :

  • The oxadiazole derivatives (IIIa, IIIb) exhibit comparable anti-inflammatory efficacy to indomethacin but with significantly lower ulcerogenicity (SI < 1.0 vs. 2.67). This suggests that the diazaspiro-thione scaffold, if pharmacologically active, might similarly balance efficacy and safety .
  • The absence of ulcerogenicity data for the target compound highlights a critical research gap.

Crystallographic and Computational Analysis

  • SHELX Software : Widely used for small-molecule refinement. Analogous diazaspiro compounds often require robust computational tools like SHELXL for structure determination due to their complex puckered rings and hydrogen-bonding networks .
  • Ring Puckering: The diazaspiro[4.4]nonene core likely adopts a non-planar conformation, as described by Cremer and Pople’s generalized puckering coordinates. This puckering may influence intermolecular interactions and crystal packing .
  • Bernstein et al. note that such interactions are critical for stabilizing crystal structures and modulating bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.